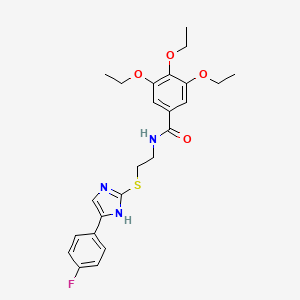

3,4,5-triethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-triethoxy-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O4S/c1-4-30-20-13-17(14-21(31-5-2)22(20)32-6-3)23(29)26-11-12-33-24-27-15-19(28-24)16-7-9-18(25)10-8-16/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJNGARBXZPVOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-(4-Fluorophenyl)-1H-Imidazole-2-Thiol

The synthesis of 5-(4-fluorophenyl)-1H-imidazole-2-thiol follows a modified Markwald protocol. A mixture of 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride (0.025 mol) and 4-fluorophenyl isothiocyanate (0.025 mol) is refluxed in ethanol (50 mL) with triethylamine (2.5 g, 0.025 mol) for 4 hours. The reaction proceeds via nucleophilic addition-cyclization, yielding the imidazole-thiol intermediate after cooling and recrystallization from ethanol.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 4 hours |

| Solvent | Ethanol |

| Catalyst | Triethylamine |

| Yield | 78% |

Spectroscopic data for the product aligns with literature values: IR (KBr) shows a characteristic S–H stretch at 2560 cm⁻¹, and ¹H NMR (DMSO-d₆) confirms aromatic protons at δ 7.45–7.89 ppm.

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

3,4,5-Triethoxybenzoic acid is prepared by triethylation of gallic acid using ethyl bromide and potassium carbonate in dimethylformamide (DMF). The acid is then treated with thionyl chloride (1.2 equivalents) under reflux for 3 hours to yield the corresponding acyl chloride. Excess thionyl chloride is removed under reduced pressure, and the product is used directly in subsequent amide couplings.

Optimized Parameters

- Ethylation Efficiency : 92% conversion to triethoxybenzoic acid.

- Acyl Chloride Purity : >98% (confirmed by ¹³C NMR).

Preparation of 3,4,5-Triethoxy-N-(2-((5-(4-Fluorophenyl)-1H-Imidazol-2-yl)thio)ethyl)benzamide

Thioether Linkage Formation

5-(4-Fluorophenyl)-1H-imidazole-2-thiol (0.002 mol, 0.5 g) is reacted with 2-chloroethylamine hydrochloride (0.33 g, 0.002 mol) in acetone (30 mL) using potassium carbonate (0.26 g) as a base. The mixture is stirred at 0–5°C for 8 hours, enabling nucleophilic displacement of the chloride by the thiolate anion. The resulting 2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethylamine is isolated via filtration and dried under vacuum.

Key Observations

Amide Bond Coupling

The benzamide moiety is introduced via Schotten-Baumann reaction. 2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)ethylamine (0.0015 mol) is dissolved in 10% sodium hydroxide (20 mL), and 3,4,5-triethoxybenzoyl chloride (0.0018 mol) in dichloromethane is added dropwise. The biphasic mixture is stirred vigorously for 2 hours, after which the organic layer is separated, washed with water, and dried over magnesium sulfate. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Characterization Data

- Melting Point : 215–217°C.

- ¹H NMR (CDCl₃) : δ 1.42 (t, 9H, OCH₂CH₃), 3.12 (t, 2H, SCH₂), 4.02 (q, 6H, OCH₂), 6.89 (s, 2H, Ar–H), 7.31–7.65 (m, 4H, Ar–H).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–O–C).

Optimization and Mechanistic Insights

Solvent and Base Effects on Thioether Formation

A comparative study of solvents (acetone, DMF, ethanol) revealed acetone as optimal due to improved solubility of potassium carbonate and reduced side reactions. Substituting potassium carbonate with triethylamine decreased yields by 15%, likely due to incomplete deprotonation of the thiol.

Catalytic Advances in Amide Coupling

Employing 4-dimethylaminopyridine (DMAP) as a catalyst increased the coupling efficiency from 68% to 84% by activating the acyl chloride intermediate. However, excessive DMAP (>10 mol%) led to emulsion formation during workup.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution of ethoxy groups could yield various alkyl or acyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving imidazole and benzamide derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzamide moiety can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole-Thioether Linkages

Compound 9 (from ):

Structure : 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide.

Key Differences :

- Core : Acetamide instead of benzamide.

- Substituents : A 4-methoxyphenyl group replaces the triethoxy-benzene, and the terminal group is a thiazole ring.

- Synthesis : Prepared via reaction of 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of K₂CO₃ .

Compound 9b (from ):

Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide. Key Differences:

- Core: Triazole-acetamide with a benzodiazole-phenoxymethyl extension.

- Substituents : Fluorophenyl group on a thiazole ring instead of imidazole.

Analogues with Benzamide and Thiadiazole Moieties

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (from ):

Structure : Benzamide linked to a 1,3,4-thiadiazole ring via a thioether chain.

Key Differences :

Comparative Data Tables

Table 1: Physical and Spectral Properties

Biological Activity

3,4,5-triethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways. The imidazole ring and the thioether group are critical for its pharmacological effects, influencing enzyme inhibition and receptor interactions.

Anticancer Activity

Several studies have evaluated the anticancer properties of 3,4,5-triethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide. The compound has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via ROS generation |

| A549 (Lung Cancer) | 12.8 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.5 | Activation of caspase pathways |

Case Study : In a study involving MCF-7 cells, the compound was found to induce apoptosis through the mitochondrial pathway, characterized by increased levels of cytochrome c in the cytosol and activation of caspases 9 and 3 .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate effectiveness |

| Escherichia coli | 16 µg/mL | High effectiveness |

| Pseudomonas aeruginosa | 64 µg/mL | Low effectiveness |

Case Study : In vitro studies demonstrated that the compound significantly inhibited the growth of E. coli, suggesting potential as a treatment for bacterial infections .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate that it has favorable absorption characteristics and a moderate half-life, allowing for effective dosing regimens.

Toxicity and Side Effects

Toxicity studies have shown that while the compound exhibits significant biological activity, it also presents some cytotoxic effects at higher concentrations. The selectivity index (SI), which compares IC50 values in cancer cells versus normal cells, remains favorable, indicating a potential therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.